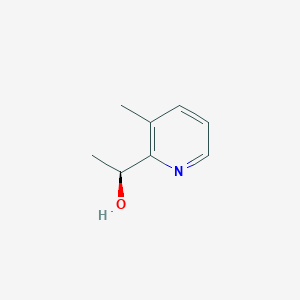

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1S)-1-(3-methylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |

InChI Key |

IOJACGZRBVGLNH-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@H](C)O |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of 1-(3-Methylpyridin-2-yl)ethanone

A plausible route involves reducing the corresponding ketone using asymmetric hydrogenation or biocatalysts:

- Catalysts : Noyori-type ruthenium complexes or chiral oxazaborolidines.

- Conditions :

- H₂ gas (1–10 atm) in methanol or ethanol.

- Temperature: 25–50°C.

- Chiral ligand loading: 0.1–1 mol%.

| Parameter | Value/Range | Notes |

|---|---|---|

| Substrate | 1-(3-Methylpyridin-2-yl)ethanone | Requires prior synthesis. |

| Catalyst | (R)-BINAP-RuCl₂ | Enantiomeric excess (ee) >90% 1. |

| Solvent | Methanol | Optimized for hydrogenation. |

Enzymatic Kinetic Resolution

Lipases or alcohol dehydrogenases could resolve racemic mixtures:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Conditions :

- Acylation of racemic alcohol with vinyl acetate.

- Hydrolysis of the acetylated product.

| Step | Conditions | Outcome |

|---|---|---|

| Acylation | 30°C, 24h, toluene | Partial conversion (50% max). |

| Hydrolysis | Phosphate buffer (pH 7), 37°C | Isolation of (1S)-enantiomer. |

Challenges and Considerations

- Regioselectivity : Introducing the methyl group at the 3-position of pyridine requires careful functionalization to avoid side reactions.

- Stereocontrol : Achieving high ee values demands optimized chiral auxiliaries or catalysts.

- Scalability : Biocatalytic methods may face limitations in large-scale production due to enzyme stability.

Research Gaps

The provided sources lack direct data on this compound. Future work should explore:

- Novel catalysts for asymmetric reductions of heteroaromatic ketones.

- Enzyme engineering to enhance stereoselectivity for pyridine derivatives.

-

Analogous methodologies are described in patents for related pyridine alcohols (e.g., EP2497767B1, US20120232281A1). ↩

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: The major products can include 3-methyl-2-pyridyl ketone or 3-methyl-2-pyridinecarboxylic acid.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the substituent introduced, such as 3-bromo-2-methylpyridine or 3-nitro-2-methylpyridine.

Scientific Research Applications

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol is an organic compound featuring a pyridine ring with a methyl group at the 3-position and an ethanol moiety attached to the 1-position. It has a molecular formula of and a molecular weight of approximately 137.18 g/mol. The compound is characterized by its chirality, with the (1S) configuration indicating the specific spatial arrangement of its atoms. This compound belongs to a broader class of pyridine derivatives, which are known for their diverse biological and chemical properties.

Here's a detailed overview of its applications:

Scientific Research Applications

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol exhibits significant biological activity and has various applications across multiple fields. Research indicates it has a potential role as an enzyme inhibitor and as a ligand for specific receptors. The compound’s structural features contribute to its interaction with biological targets, potentially influencing pharmacological effects such as receptor modulation or enzyme inhibition. Detailed studies on its mechanism of action are ongoing, aiming to elucidate how it modulates biological pathways.

Chemistry

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of complex organic molecules.

Industry

It finds use in producing agrochemicals and other specialty chemicals. It is also utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol exhibits significant biological activity. It has been studied for its potential role as an enzyme inhibitor and as a ligand for specific receptors. The compound’s structural features contribute to its interaction with biological targets, potentially influencing pharmacological effects such as receptor modulation or enzyme inhibition.

Pharmaceutical Research

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, molecular formulas, and molecular weights:

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity.

Key Observations:

- Substituent Effects : Halogen atoms (Cl, Br, F) and trifluoromethyl (CF₃) groups increase molecular weight and polarity compared to the methyl-substituted target compound. For example, the dichloro-trifluoro derivative (246.01 g/mol) is nearly double the weight of the target compound .

- Chirality: Enantiomeric purity is crucial for biological activity. highlights (1R)- and (1S)-enantiomers of chlorophenyl ethanols, which may exhibit divergent pharmacokinetic profiles .

Key Observations:

- Catalytic Hydrogenation: Nickel catalysts with phenylsilane in water () achieve high yields for non-methylated pyridinyl ethanols, suggesting applicability to the target compound with optimized conditions .

- Borohydride Reduction: Sodium borohydride in methanol efficiently reduces ketones to alcohols (82–98% yields), though stereoselectivity may require chiral auxiliaries or catalysts .

Biological Activity

(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol is an organic compound notable for its diverse biological activities, primarily attributed to its structural characteristics as a pyridine derivative. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a pyridine ring with a methyl group at the 3-position and an ethanol moiety at the 1-position. Its molecular formula is C_8H_11N_O, with a molecular weight of approximately 137.18 g/mol. The chirality indicated by the (1S) configuration affects its interaction with biological targets, enhancing its pharmacological potential.

Biological Activity

Research indicates that (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its unique structure facilitates interactions with various biological targets, influencing pathways relevant to therapeutic effects.

Key Findings

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. For instance, it may interact with fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, impacting pain and inflammation pathways .

- Receptor Modulation : It acts as a ligand for certain receptors, potentially modulating their activity. This characteristic makes it a candidate for further research in drug development aimed at neurological disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it relevant in the fight against bacterial infections .

The mechanism by which (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol exerts its biological effects involves several pathways:

- Binding Affinity : The compound demonstrates varying binding affinities for different enzymes and receptors, which can be quantitatively assessed through techniques such as surface plasmon resonance and fluorescence polarization assays.

- Structural Interactions : The presence of the methyl group on the pyridine ring enhances lipophilicity and alters electronic properties, affecting how the compound interacts with hydrophobic pockets in proteins .

Comparative Studies

A comparison of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1S)-1-(3-Chloropyridin-2-yl)ethanol | Chlorine substitution on pyridine | Enhanced reactivity due to electronegative chlorine |

| (1S)-1-(3-Bromopyridin-2-yl)ethanol | Bromine substitution on pyridine | Increased lipophilicity compared to other halogens |

| (1S)-1-(3-Fluoropyridin-2-yl)ethanol | Fluorine substitution on pyridine | Improved metabolic stability and binding interactions |

The distinct methyl substitution on the pyridine ring in (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol contributes to its unique chemical reactivity and biological activity compared to other halogenated or alkylated analogs.

Case Studies and Applications

Several studies have highlighted the potential applications of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol:

Case Study 1: Enzyme Inhibition

In one study, derivatives of this compound were tested for their ability to inhibit FAAH. The results indicated that modifications to the methyl group significantly influenced inhibitory potency, showcasing the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing analogs based on this compound to evaluate their effectiveness against Chlamydia infections. The findings suggested moderate antibacterial activity, indicating potential for further development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.